(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid
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Overview
Description
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation process.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through the oxidation of the boronic acid group.
Scientific Research Applications
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura cross-coupling reaction. This complex facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent for the synthesis of complex organic molecules with specific properties .
Properties
Molecular Formula |
C10H14BFO4 |
---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
(2-fluoro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6,13-14H,1-3H3 |
InChI Key |
ZIBCLFGIDZEJFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC(C)C)OC)(O)O |
Origin of Product |
United States |
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